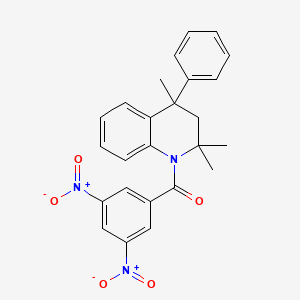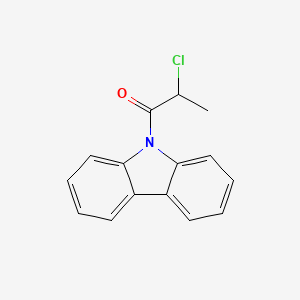methanone](/img/structure/B14962172.png)
[4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-2,2-dimethylquinolin-1(2H)-yl](phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-BENZOYL-2,2-DIMETHYL-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]-1,2-DIHYDROQUINOLINE is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-BENZOYL-2,2-DIMETHYL-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]-1,2-DIHYDROQUINOLINE typically involves multi-step organic reactions. One common method includes the condensation of benzoyl chloride with 2,2-dimethyl-4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,2-dihydroquinoline under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions: 1-BENZOYL-2,2-DIMETHYL-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]-1,2-DIHYDROQUINOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the quinoline ring can be replaced with other groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
- Oxidation products include quinoline N-oxides.
- Reduction products include tetrahydroquinoline derivatives.
- Substitution products vary depending on the substituent introduced.
科学的研究の応用
1-BENZOYL-2,2-DIMETHYL-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]-1,2-DIHYDROQUINOLINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-BENZOYL-2,2-DIMETHYL-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]-1,2-DIHYDROQUINOLINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific biological context and require further research for detailed elucidation.
類似化合物との比較
Quinoline: A basic structure similar to the compound but without the benzoyl and tetrahydroisoquinoline groups.
Isoquinoline: Another related structure with a different arrangement of nitrogen atoms in the ring.
Benzoylquinoline: A compound with a benzoyl group attached to the quinoline ring but lacking the dimethyl and tetrahydroisoquinoline moieties.
Uniqueness: 1-BENZOYL-2,2-DIMETHYL-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]-1,2-DIHYDROQUINOLINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzoyl group enhances its reactivity, while the tetrahydroisoquinoline moiety contributes to its potential biological activities.
特性
分子式 |
C28H28N2O |
|---|---|
分子量 |
408.5 g/mol |
IUPAC名 |
[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-2,2-dimethylquinolin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C28H28N2O/c1-28(2)18-24(20-29-17-16-21-10-6-7-13-23(21)19-29)25-14-8-9-15-26(25)30(28)27(31)22-11-4-3-5-12-22/h3-15,18H,16-17,19-20H2,1-2H3 |
InChIキー |
WSRARBWLKLAVQZ-UHFFFAOYSA-N |
正規SMILES |
CC1(C=C(C2=CC=CC=C2N1C(=O)C3=CC=CC=C3)CN4CCC5=CC=CC=C5C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1',3,3'-trimethyl-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrido[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B14962095.png)
![4-(2-chloro-5-nitrophenyl)-8-methyl-2-[(4-methylphenyl)amino]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B14962107.png)
![10-{[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-3,3-dimethyl-11-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B14962115.png)
![N-(3,5-dichlorophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B14962120.png)
![2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone](/img/structure/B14962135.png)
![3-(2-chlorophenyl)-5-{[(3-fluorophenyl)methyl]sulfanyl}-4-(4-methylphenyl)-4H-1,2,4-triazole](/img/structure/B14962146.png)

![6-(4-chlorophenyl)-2-[4-(diphenylmethyl)piperazin-1-yl]pyrimidin-4(3H)-one](/img/structure/B14962150.png)
![3-(2-chlorophenyl)-5-{[(2,4-dichlorophenyl)methyl]sulfanyl}-4-(4-methylphenyl)-4H-1,2,4-triazole](/img/structure/B14962154.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-hexyl-6-methylpyrimidin-4(3H)-one](/img/structure/B14962156.png)

![(4E)-5-(2-fluorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(tetrahydrofuran-2-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B14962164.png)

![2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-5-(prop-2-en-1-yl)pyrimidin-4(3H)-one](/img/structure/B14962175.png)
